molecular formula C8H10N2O2 B1271174 4-(Dimethylamino)pyridine-2-carboxylic acid CAS No. 890092-04-3

4-(Dimethylamino)pyridine-2-carboxylic acid

Cat. No. B1271174
CAS RN: 890092-04-3
M. Wt: 166.18 g/mol
InChI Key: VCLGAZSRYZRTSE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine-2-carboxylic acid, also known as DMAPC, is a versatile reagent used in organic synthesis. It is a useful building block for the synthesis of a wide range of organic compounds and can be used as a catalyst in various reactions. DMAPC is a strong acid and its pKa is 4.3. This makes it an ideal reagent for acid-catalyzed reactions such as the Michael addition, the Knoevenagel condensation, and the Wittig reaction. It can also be used as a catalyst in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Scientific Research Applications

Catalysis in Organic Synthesis

4-(Dimethylamino)pyridine has been demonstrated to be an effective catalyst in various organic synthesis reactions. For example, it serves as an excellent catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids to produce γ-lactones and δ-lactones under neutral conditions at room temperature (Meng, Liu, Liu, & Wang, 2015). Additionally, it has been used in the esterification of carboxylic acids, aiding in the formation of esters in high yields under mild conditions (Sunggak, Jae, & Young, 1984).

Application in Acylation Reactions

4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of 4-(Dimethylamino)pyridine, is used as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the formation of a transient intermediate that releases the acylation product and regenerates the catalyst (Liu, Ma, Liu, & Wang, 2014).

Cooperative Catalysis

In a study, arylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) were found to cooperatively catalyze the dehydrative condensation reaction between carboxylic acids and amines, leading to the formation of amides. This cooperative use is more effective than their individual use as catalysts and has been applied to the synthesis of sitagliptin and a drug candidate (Ishihara & Lu, 2016).

Surface Chemistry Applications

4-(Dimethylamino)pyridine has been used to form an adhesion layer for the adsorption of anionic polyelectrolytes on gold surfaces. Surface plasmon resonance spectroscopy was utilized to monitor the changes in thickness of the adsorbed layers as a function of pH changes (Gandubert & Lennox, 2006).

Asymmetric Catalysis

"Planar-chiral" derivatives of 4-(dimethylamino)pyridine have been developed and used effectively in asymmetric catalysis, including in the Staudinger synthesis of beta-lactams and the kinetic resolution of amines (Fu, 2004).

Safety and Hazards

4-(Dimethylamino)pyridine-2-carboxylic acid hydrochloride has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(dimethylamino)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLGAZSRYZRTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365992
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890092-04-3
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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